(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
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Overview
Description
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group, a nitro group, and a pyridine ring
Preparation Methods
The synthesis of (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl cyanoacetate and 5-nitropyridine-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as conducting polymers and organic semiconductors.
Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological targets, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological target being studied.
Comparison with Similar Compounds
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate can be compared with other similar compounds, such as:
Methyl 2-cyano-2-(5-nitropyridin-2-yl)acetate: This compound lacks the (Z)-configuration, which may affect its reactivity and biological activity.
Ethyl 2-cyano-2-(5-nitropyridin-2-ylidene)acetate: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
2-Cyano-2-(5-nitropyridin-2-ylidene)acetic acid: The carboxylic acid variant may exhibit different chemical properties and biological activities.
Properties
IUPAC Name |
methyl (2Z)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3/b8-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCVKFVOTUBORA-FPLPWBNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/C=CC(=CN1)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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